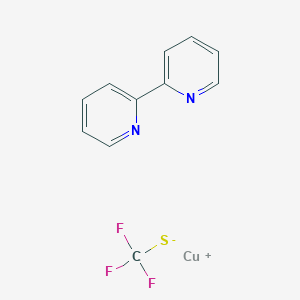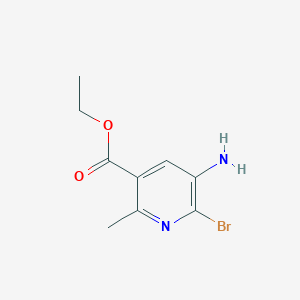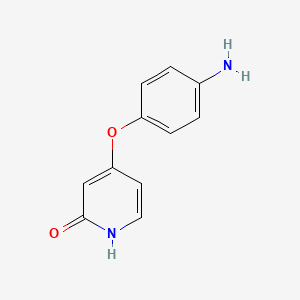
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features copper as the central metal ion coordinated to 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper salts with 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands. One common method involves dissolving copper(II) chloride in a suitable solvent such as methanol, followed by the addition of 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands under controlled temperature and pH conditions . The reaction mixture is then stirred for several hours to ensure complete complexation, and the resulting product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death. The compound’s cytotoxic activity is attributed to its ability to generate reactive oxygen species and induce oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being explored for their potential use in cancer therapy.
Copper(II) complexes with different thiolato ligands: These compounds have similar coordination environments but may exhibit different reactivities and applications.
Uniqueness
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to the presence of the trifluoromethanethiolato ligand, which imparts distinct electronic and steric properties to the compound.
Properties
Molecular Formula |
C11H8CuF3N2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChI Key |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide](/img/structure/B1512663.png)





![3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1512676.png)




![Methyl 2-(6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B1512683.png)
![(1S,3R,4R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B1512684.png)

